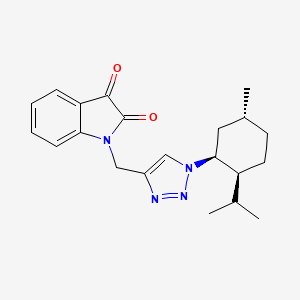
HIV-1 inhibitor-36
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HIV-1 inhibitor-36 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This virus is the causative agent of acquired immunodeficiency syndrome (AIDS), a condition that severely weakens the immune system. This compound targets specific stages in the viral life cycle, making it a promising candidate for antiretroviral therapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-36 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to achieve high yield and purity. This involves scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification techniques like crystallization and chromatography. The goal is to produce the compound in large quantities while maintaining its efficacy and safety.
化学反应分析
Types of Reactions
HIV-1 inhibitor-36 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various intermediates and the final this compound compound. Each step in the synthetic route is designed to introduce specific functional groups that contribute to the compound’s inhibitory activity.
科学研究应用
HIV-1 inhibitor-36 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on viral replication and interactions with cellular proteins.
Medicine: Explored as a potential therapeutic agent for treating HIV-1 infections and preventing the progression to AIDS.
Industry: Utilized in the development of new antiretroviral drugs and formulations.
作用机制
HIV-1 inhibitor-36 exerts its effects by targeting specific molecular pathways involved in the viral life cycle. It binds to viral enzymes such as reverse transcriptase and integrase, inhibiting their activity and preventing the integration of viral DNA into the host genome. This disrupts the replication process and reduces the viral load in infected individuals.
相似化合物的比较
HIV-1 inhibitor-36 is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include:
Raltegravir: An integrase inhibitor that prevents the integration of viral DNA into the host genome.
Dolutegravir: Another integrase inhibitor with a higher barrier to resistance.
Elvitegravir: An integrase inhibitor used in combination with other antiretroviral drugs.
This compound stands out due to its unique binding properties and potential for reduced resistance development.
属性
分子式 |
C14H14Cl2N2O2S |
|---|---|
分子量 |
345.2 g/mol |
IUPAC 名称 |
4-(4-chloro-3-methylphenoxy)-N-(5-chloro-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C14H14Cl2N2O2S/c1-9-7-10(4-5-11(9)15)20-6-2-3-13(19)18-14-17-8-12(16)21-14/h4-5,7-8H,2-3,6H2,1H3,(H,17,18,19) |
InChI 键 |
PFQYNYXEUOGYNE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OCCCC(=O)NC2=NC=C(S2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[8-L-arginine] deaminovasopressin](/img/structure/B12397766.png)
![(1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B12397768.png)

![1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12397779.png)

![N-[2-[2-[2-[2-[3-[[9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]purin-6-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide](/img/structure/B12397808.png)




![2-Hydroxy-4-[5-[2-(2-hydroxyethoxy)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidin-3-yl]benzoic acid](/img/structure/B12397843.png)


